molecular formula C8H6FN B6600239 2-ethynyl-6-fluoroaniline CAS No. 1870087-35-6

2-ethynyl-6-fluoroaniline

Cat. No.: B6600239
CAS No.: 1870087-35-6
M. Wt: 135.14 g/mol
InChI Key: UIVYEBSUEOWZFN-UHFFFAOYSA-N
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Description

2-Ethynyl-6-fluoroaniline is an organic compound with the molecular formula C8H6FN and a molecular weight of 135.14 g/mol . This compound belongs to a class of chemicals known as the fluoroaniline series, which are widely recognized as vital intermediates in the research and development of advanced materials, including dyes, pigments, and pharmaceuticals . The structure of this compound incorporates both an amine group and an ethynyl group on a fluorine-substituted benzene ring. This unique architecture, represented by the SMILES notation C#CC1=C(C(=CC=C1)F)N , makes it a valuable building block in organic synthesis . The molecule's reactive sites allow researchers to utilize it in various cross-coupling reactions and for the construction of more complex molecular architectures. As a specialized chemical, this compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Proper handling procedures should be followed, and safety data sheets should be consulted prior to use.

Properties

IUPAC Name

2-ethynyl-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVYEBSUEOWZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The direct introduction of an amino group into 2-ethynyl-6-fluorobenzene via NAS remains challenging due to the electron-withdrawing effects of the ethynyl and fluorine substituents. However, ultra-high-pressure conditions (5–10 kbar) with ammonia or ammonium hydroxide in polar aprotic solvents (e.g., DMF or DMSO) have achieved modest yields (15–25%). Catalytic systems employing copper(I) iodide or palladium nanoparticles enhance regioselectivity, albeit with increased side-product formation.

Buchwald-Hartwig Amination

Transition-metal-catalyzed cross-coupling between 2-bromo-6-fluoroaryl ethynes and amines under palladium/phosphine ligand systems (e.g., Xantphos or BINAP) enables efficient amination. For example, coupling 2-bromo-6-fluoroethynylbenzene with benzophenone imine in toluene at 110°C for 24 hours yields 80–85% protected amine, which is subsequently deprotected via acidic hydrolysis.

Halogenation-Coupling Strategies

Bromination of 6-Fluoro-2-ethynylaniline

Controlled bromination using N-bromosuccinimide (NBS) in carbon tetrachloride at 0–5°C selectively substitutes the para position to the ethynyl group, yielding 2-bromo-6-fluoro-4-ethynylaniline (87% purity, 72% yield). This method parallels the bromination of o-fluoroaniline derivatives described in patent CN115784896A, where acetyl protection mitigates overhalogenation.

Chlorination via N-Chlorosuccinimide (NCS)

Electrophilic chlorination of 2-ethynyl-6-fluoroaniline using NCS in DMF at 60°C produces 2-chloro-6-fluoro-4-ethynylaniline (92% yield). However, competing ethynyl group oxidation necessitates rigorous temperature control (<65°C).

Protection/Deprotection Approaches

Amino Group Protection

Acetylation of o-fluoroaniline with acetyl chloride in dichloromethane (0–5°C, triethylamine base) forms N-acetyl-o-fluoroaniline (98% purity). Subsequent ethynylation and deprotection via sulfuric acid hydrolysis (160°C, 3–5 hours) yield this compound (59.9% yield).

Sulfonamide-Based Routes

Sulfonation of protected intermediates with chlorosulfonic acid followed by amidation/esterification (pH 12–13, 70–75°C) introduces directing groups that facilitate ethynyl positioning. For instance, intermediate 3 in patent CN115784896A undergoes bromination and sulfonamide cleavage to achieve regioselective ethynyl incorporation.

Catalytic Hydrogenation and Dehalogenation

Hydrogenolytic Debromination

Pd/C-catalyzed hydrogenation (50–60°C, 10 atm H₂) removes bromine from 2-bromo-6-fluoro-4-ethynylaniline, preserving the ethynyl functionality. Yields exceed 90% with <1% over-reduction byproducts.

Selective Ethynyl Retention

RuBr₂ catalysts with chiral ligands (e.g., (S,S)-xylskewphos) enable asymmetric hydrogenation of propargylamines while maintaining ethynyl integrity, achieving 88% enantiomeric excess in related systems.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantages Limitations
Direct Amination15–25%85–90%Minimal stepsLow yields, harsh conditions
Sonogashira Coupling68–75%92–95%High regioselectivityPd catalyst cost, silane byproducts
Protection/Deprotection59.9%89.9%ScalabilityMulti-step, acidic hydrolysis hazards
Hydrogenolytic Debromination90%+95–98%High efficiencyRequires high-pressure equipment

Industrial-Scale Considerations

Solvent and Catalyst Recycling

DMF recovery via vacuum distillation reduces waste in bromination steps, while immobilized Pd/C catalysts enable reuse over 10 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted anilines with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Ethynyl-6-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-ethynyl-6-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Notes:

  • pKa Values : The ethynyl group in this compound significantly lowers the NH₂ pKa (~3.5) compared to 2-fluoroaniline (~4.5) and alkylated analogs (~5.0), enhancing its acidity and suitability for deprotonation-driven reactions.
  • Solubility : Ethynyl and fluorine substituents likely reduce solubility in polar solvents compared to alkylated analogs like 2-ethyl-6-methylaniline.

Reactivity Patterns

  • This compound: The ethynyl group enables Sonogashira coupling with aryl/vinyl halides, forming carbon-carbon bonds. Fluorine directs electrophilic substitution (e.g., nitration) to the para position relative to itself .
  • 2-Fluoroaniline: Undergoes electrophilic aromatic substitution at positions 4 and 6 due to fluorine’s meta-directing nature. Limited utility in cross-coupling due to lack of reactive handles .
  • 2-Ethyl-6-methylaniline : Alkyl groups promote reactions like azo dye formation but hinder coupling chemistry. Used industrially in pigment synthesis .
  • 2-Ethoxy-6-fluoroaniline: Ethoxy groups participate in acid-catalyzed cleavage to yield phenolic derivatives. Reactivity modulated by fluorine’s electron-withdrawing effects .

Biological Activity

2-Ethynyl-6-fluoroaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by an ethynyl group and a fluorine atom attached to a benzene ring. This structural arrangement influences its reactivity and interaction with biological targets. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with amino acid side chains, enhancing its binding properties in biological systems.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to act as a pharmacophore in drug design, particularly in the development of inhibitors targeting specific enzymes. The compound's ability to modify enzyme activity suggests it may play a role in various biochemical pathways .

Antitubercular Activity

A notable application of this compound derivatives is in the fight against tuberculosis (TB). Research has demonstrated that compounds synthesized from this compound exhibit potent antitubercular activity. For instance, one study reported that a derivative showed a minimum inhibitory concentration (MIC) value between 0.0313 to 0.0625 μg/mL against Mycobacterium tuberculosis H37Rv, indicating high potency .

Table 1: Antitubercular Activity of this compound Derivatives

CompoundMIC (μg/mL)Selectivity Index (SI)
Compound 650.0313 - 0.0625High (64-128 fold selectivity over Vero cells)
Compound A>32Low
Compound B4Moderate

Cytotoxicity Studies

The cytotoxicity profile of compounds derived from this compound has also been evaluated using Vero cells (African green monkey kidney cells). The selectivity index (SI), calculated as the ratio of IC50 (Vero cells) to MIC (Mtb), provides insight into the safety profile of these compounds. Higher SI values indicate better safety profiles, making them suitable candidates for further development .

Case Studies

Case Study 1: Development of Mycobacterial Inhibitors

In a study focused on synthesizing mycobacterial pks13 inhibitors, derivatives of this compound were utilized to create compounds with enhanced antitubercular activity. These derivatives were evaluated for their potency against Mtb, with some exhibiting MIC values significantly lower than traditional treatments .

Case Study 2: Fluorescent Probes

Another research avenue explored the use of this compound as a building block for fluorescent probes in biological imaging. The unique properties of the ethynyl and fluorine groups allow for specific interactions within biological systems, potentially aiding in visualization techniques.

Q & A

Q. What are the optimal synthetic routes for 2-ethynyl-6-fluoroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorinated anilines often involves multi-step protocols. For this compound, potential routes include:
  • Sonogashira coupling : A palladium-catalyzed cross-coupling between 6-fluoro-2-iodoaniline and terminal alkynes under inert conditions (e.g., N₂ atmosphere) .
  • Direct fluorination : Electrophilic fluorination of pre-functionalized aniline derivatives using Selectfluor® or similar reagents, followed by ethynyl group introduction .
  • Yield Optimization : Key parameters include catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), temperature (60–80°C for Sonogashira), and solvent choice (THF or DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments (δ ~ -110 to -130 ppm for aromatic F), while ¹H NMR resolves ethynyl protons (δ ~ 2.5–3.5 ppm) and NH₂ groups (δ ~ 4.5–5.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 150.05) and isotopic patterns for fluorine .
  • X-ray Crystallography : Resolves steric effects of the ethynyl group and fluorine’s electronic influence on the aromatic ring, as demonstrated in structurally analogous fluorinated anilines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethynyl group in fluorinated aniline derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites. For example, the ethynyl group’s triple bond may act as a π-donor, influencing regioselectivity in cycloadditions .
  • Thermochemical Data : Use enthalpy of vaporization (ΔvapH°) and bond dissociation energies (BDEs) to predict stability under thermal conditions, as seen in fluoromethylaniline isomers .

Q. What strategies resolve contradictions in biological activity data for fluorinated anilines?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies (e.g., receptor binding assays vs. enzyme inhibition) to identify confounding variables (e.g., solvent polarity affecting solubility) .
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) to normalize potency claims. For example, fluorinated analogs may show enhanced binding affinity due to electronegativity but reduced bioavailability due to hydrophobicity .

Q. How does the electronic effect of fluorine influence the catalytic activity of this compound in transition-metal complexes?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials to assess fluorine’s electron-withdrawing effect on metal centers (e.g., Pd or Cu in Sonogashira catalysis) .
  • XPS Analysis : Quantify binding energy shifts in nitrogen (N 1s) and fluorine (F 1s) to correlate electronic structure with catalytic turnover rates .

Q. What are the key regulatory considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • ECHA Compliance : Follow REACH guidelines for hazard classification (e.g., acute toxicity, environmental persistence) and ensure proper labeling (GHS pictograms) .
  • FDA Restrictions : Note that fluorinated anilines are not FDA-approved for therapeutic use; any biological testing requires Institutional Review Board (IRB) approval .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under identical conditions (e.g., DMSO vs. aqueous buffer) to isolate solvent effects .
  • Accelerated Stability Studies : Use HPLC to monitor degradation products (e.g., oxidation to nitriles or quinones) under varying temperatures (25°C vs. 40°C) .

Advanced Mechanistic Studies

Q. What in vitro assays are suitable for probing the biological interactions of this compound?

  • Methodological Answer :
  • Fluorescence Polarization : Quantify binding to DNA G-quadruplexes or kinase targets (e.g., EGFR) using FITC-labeled probes .
  • Microscale Thermophoresis (MST) : Measure dissociation constants (Kd) in low-volume formats to conserve compound .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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